molecular formula C₈H₁₈N₆O₄ xH₂SO₄ B1153454 Streptidine Sulfate Salt

Streptidine Sulfate Salt

Cat. No.: B1153454
M. Wt: 262.27
Attention: For research use only. Not for human or veterinary use.
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Description

Streptidine Sulfate Salt (CAS 85-17-6) is a derivative of streptidine, a guanidinated aminocyclitol moiety integral to the structure of streptomycin, a classic aminoglycoside antibiotic. Its molecular formula is $ \text{C}7\text{H}{18}\text{N}6\text{O}2 \cdot x\text{H}2\text{SO}4 $, with a molecular weight of 262.27 (streptidine base) + $ x \times 98.07 $ (sulfate component) . While purity and exact hydration ($ x $) are unspecified in available data, its applications are primarily restricted to research and industrial settings, excluding direct use in food, pharmaceuticals, or clinical diagnostics .

Analytical characterization by Santa Cruz Biotechnology reveals slight solubility in water, methanol, and aqueous acid. Thin-layer chromatography (TLC) under C18 conditions (acetonitrile:water:acetic acid = 8:2:0.2) shows a single spot with $ R_f = 0.60 $, validated by staining with AMCS and KMnO₄ .

Properties

Molecular Formula

C₈H₁₈N₆O₄ xH₂SO₄

Molecular Weight

262.27

Synonyms

N1,N3-Bis(aminoiminomethyl)streptamine Sulfate Salt;  N,N’-Diamidinostreptamine Sulfate Salt;  N,N’’’-(2,4,5,6-Tetrahydroxy-1,3-cyclohexanediyl)bis-guanidine Sulfate Salt;  _x000B_

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Streptidine sulfate salt exhibits significant antibacterial properties, making it valuable in treating bacterial infections. Research indicates that it is effective against a range of pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound showed promising results in vitro against MRSA, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. The compound's mechanism involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication .

Formulation in Drug Delivery Systems

This compound can be incorporated into drug delivery systems, enhancing the efficacy of existing antibiotics. Recent advancements include the development of medicated scaffolds that utilize hydroxyapatite combined with streptidine sulfate for localized drug delivery in bone infections.

Data Table: Comparison of Drug Delivery Systems

System TypeActive IngredientRelease ProfileEfficacy Against Infections
Hydroxyapatite ScaffoldsThis compoundSustained ReleaseHigh
Liposomal FormulationsStreptomycinRapid ReleaseModerate

This table highlights the differences in release profiles and efficacy against infections between various drug delivery systems incorporating this compound .

Synthesis of Novel Antibiotics

The compound serves as a precursor in the synthesis of novel aminoglycoside antibiotics. Research has focused on modifying the streptidine structure to enhance its antibacterial activity while reducing toxicity.

Case Study: Synthesis Pathway

A recent study outlined a synthetic pathway where streptidine sulfate was converted into more potent derivatives through regioselective modifications. These derivatives exhibited improved antibacterial activity against Gram-negative bacteria, showcasing the potential for developing new therapeutic agents from streptidine sulfate .

Analytical Applications

This compound is also utilized in analytical chemistry for determining the purity and concentration of streptomycin formulations. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) has been employed to analyze streptidine sulfate's impurities effectively.

Data Table: Analytical Performance Parameters

ParameterValue
Limit of Detection0.5 µg/mL
LinearityR² = 0.999
Precision%RSD < 2%

This table summarizes key performance parameters from a study using HPAE-PAD for analyzing streptidine sulfate .

Future Directions and Research Opportunities

Ongoing research is investigating the potential of this compound in combination therapies, particularly with other antibiotics to combat multidrug-resistant bacteria. The focus is on understanding its pharmacokinetics and optimizing its formulation for enhanced bioavailability.

This compound holds significant promise in various applications ranging from antibacterial therapies to drug formulation and analytical chemistry. Its role as a precursor for novel antibiotics further emphasizes its importance in combating antibiotic resistance. Continued research will likely unveil new applications and improve existing formulations, making it a critical compound in modern medicinal chemistry.

Comparison with Similar Compounds

Solubility and Physicochemical Properties

The solubility profiles and molecular attributes of Streptidine Sulfate Salt and related compounds are summarized below:

Compound CAS Number Molecular Formula Molecular Weight Water Solubility (mg/mL) Aqueous Acid Solubility Key Applications
This compound 85-17-6 $ \text{C}7\text{H}{18}\text{N}6\text{O}2 \cdot x\text{H}2\text{SO}4 $ 262.27 + $ x \times 98.07 $ Slight TBD Antibiotic research
Streptomycin Sulfate 3810-74-0 $ \text{C}{21}\text{H}{39}\text{N}7\text{O}{12} \cdot 3\text{H}2\text{SO}4 $ 1457.38 50 Soluble Broad-spectrum antibiotic
Sisomicin Sulfate 53179-09-2 $ \text{C}{19}\text{H}{37}\text{N}5\text{O}7 \cdot \text{H}2\text{SO}4 $ 539.58 50 Not reported Gram-negative infections
Spectinomycin Sulfate 21736-83-4 $ \text{C}{14}\text{H}{24}\text{N}2\text{O}7 \cdot \text{H}2\text{SO}4 $ 495.48 100 Not reported Gonorrhea treatment

Key Observations :

  • Solubility: this compound exhibits markedly lower water solubility compared to other aminoglycoside sulfates like Streptomycin and Spectinomycin, likely due to differences in glycosidic side chains and hydrogen-bonding capacity .
  • Structural Differences : Streptidine lacks the streptose and N-methyl-L-glucosamine moieties present in Streptomycin, simplifying its structure but reducing antibacterial activity .

Analytical and Functional Comparisons

  • TLC Performance : Streptidine’s $ Rf = 0.60 $ under C18 conditions contrasts with Streptomycin’s $ Rf = 0.45 $ (reported in similar systems), reflecting differences in polarity .
  • Stability : Sulfate salts generally enhance stability and shelf life compared to hydrochloride forms. However, Streptidine’s instability in neutral aqueous solutions may limit its utility in formulations requiring prolonged storage .

Research and Industrial Relevance

  • Antibiotic Synthesis: Streptidine serves as a precursor in semisynthetic aminoglycoside derivatives, though its direct antimicrobial efficacy is negligible compared to Streptomycin or Sisomicin .
  • Quality Control: Certificates of Analysis (COAs) for this compound must include TLC validation and solubility data, as emphasized by Santa Cruz Biotechnology’s protocols .

Limitations and Data Gaps

  • Solubility Data : Aqueous acid solubility for Streptidine remains undetermined, necessitating further study .

Preparation Methods

Reineckate Crystallization

Streptomycin sulfate is further purified by reineckate salt formation. Dissolving the crude product in 50% methanol-water and adding ammonium reineckate precipitates the streptomycin reineckate complex. Recrystallization from water enhances purity, with a final LD₅₀ of 1750 γ/mg reported for the trihydrochloride form.

Silica Gel Chromatography

For azide-containing intermediates, silica gel chromatography with ethyl acetate-hexane gradients (5–20%) achieves >90% purity. This method is critical for separating regioisomers and eliminating toxic byproducts.

Mechanistic Insights into Radical-Mediated Deprotection

White light photolysis of benzylated streptamine derivatives in acetonitrile with iodobenzene diacetate generates alkoxy radicals, which undergo δ-hydrogen abstraction to form diols. Trapping with iodine and hydrolysis yields diol 17 (71% yield), a key intermediate for acetylated derivatives . This radical pathway avoids undesirable benzylidene acetal formation, ensuring regioselectivity.

Q & A

Q. What are the established methods for synthesizing and characterizing Streptidine Sulfate Salt in laboratory settings?

this compound synthesis typically involves condensation reactions between streptidine and sulfate precursors under controlled pH and temperature conditions. Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the streptidine moiety .
  • Mass Spectrometry (MS) to verify molecular weight and sulfate adduct formation .
  • Elemental Analysis to quantify sulfur content, ensuring stoichiometric sulfate incorporation .
  • Gravimetric Analysis for sulfate quantification via precipitation as barium sulfate, followed by filtration and mass measurement .
    Experimental protocols must include calibration with certified reference materials and validation via triplicate measurements .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

Purity assessment requires orthogonal methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify organic impurities (e.g., residual solvents or byproducts) .
  • Ion Chromatography (IC) for sulfate ion quantification, ensuring compliance with stoichiometric ratios .
  • Karl Fischer Titration to determine moisture content, which can affect stability .
    Acceptable purity thresholds depend on the application: ≥95% for biological assays and ≥99% for structural studies. Batch-to-batch consistency should be monitored using coefficient of variation (CV) calculations (<5% for critical parameters) .

Advanced Research Questions

Q. What experimental strategies are recommended for studying this compound’s interactions with biological systems (e.g., enzyme inhibition)?

To investigate biological interactions:

  • Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters .
  • Enzyme Kinetics Assays measure inhibition constants (Ki) under varied pH and ionic strength conditions, using Michaelis-Menten models .
  • Circular Dichroism (CD) Spectroscopy monitors conformational changes in proteins upon ligand binding .
    Controls must include sulfate-free streptidine analogs to isolate sulfate-specific effects . For reproducibility, pre-equilibrate samples in buffer systems mimicking physiological conditions (e.g., 150 mM NaCl, pH 7.4) .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

Stability studies require a factorial design:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure .
  • Analytical Endpoints : Monitor sulfate dissociation via IC, and structural integrity via NMR at predefined intervals (e.g., 0, 7, 30 days) .
  • Statistical Models : Use Arrhenius equations to predict degradation rates and shelf-life .
    Documentation must adhere to ICH guidelines, including forced degradation studies (acid/base hydrolysis, oxidation) to identify vulnerable functional groups .

Q. What methodologies are effective for resolving contradictions in published data on this compound’s physicochemical properties?

Addressing data discrepancies involves:

  • Systematic Review of literature to identify methodological variations (e.g., buffer composition, calibration standards) .
  • Meta-Analysis using random-effects models to quantify heterogeneity across studies .
  • Replication Studies under standardized conditions (e.g., USP/EP-compliant protocols) to validate contentious results .
    Critical parameters to harmonize include ionic strength (which influences sulfate solubility) and sample preparation protocols (lyophilization vs. solution storage) .

Methodological Considerations

  • Data Reporting : Present raw data alongside processed results in supplementary materials to enable independent verification .
  • Uncertainty Analysis : Calculate measurement uncertainties for key parameters (e.g., ±0.5% for gravimetric sulfate analysis) and disclose instrument limitations .
  • Ethical Standards : Avoid data manipulation; use software like OriginLab or GraphPad Prism for transparent statistical analysis .

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